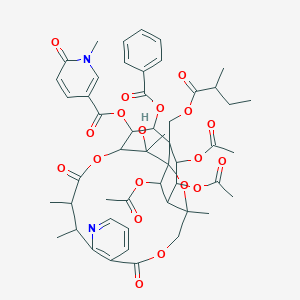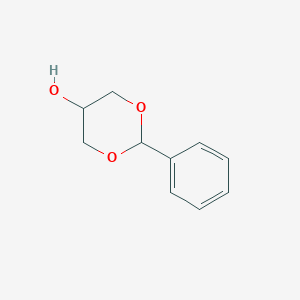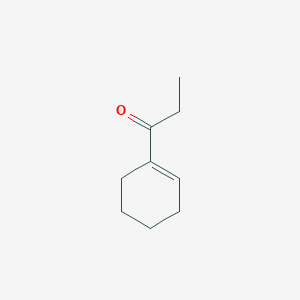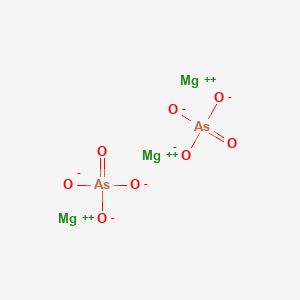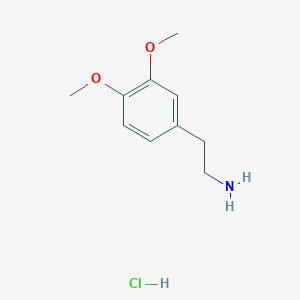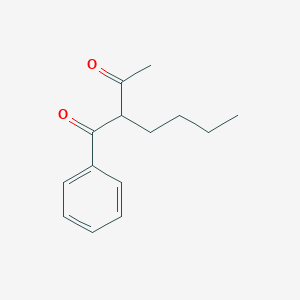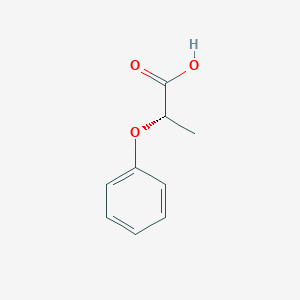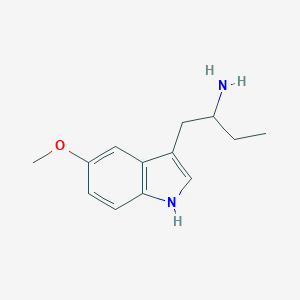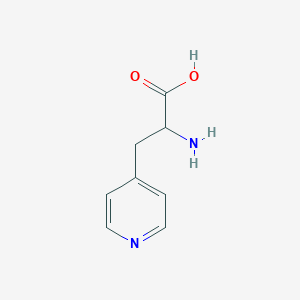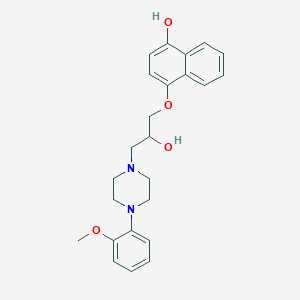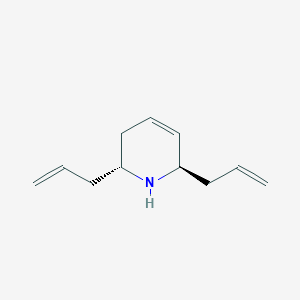
Dermaseptin
Overview
Description
Dermaseptins are a family of peptides isolated from the skin of the frog genus Phyllomedusa . They are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane . A novel dermaseptin peptide, named this compound-SS1 (SS1), was identified from a skin-secretion-derived cDNA library of the South/Central American tarsier leaf frog, Phyllomedusa tarsius .
Synthesis Analysis
Dermaseptins are synthesized from a skin-secretion-derived cDNA library of the South/Central American tarsier leaf frog, Phyllomedusa tarsius . The chemically synthesized peptide SS1 was found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . A designed synthetic analogue of SS1, named peptide 14V5K, showed lower salt sensitivity and more rapid bacteria killing compared to SS1 .
Molecular Structure Analysis
The sequence of the dermaseptins varies greatly but due to the presence of lysine residues all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane . According to previous reports, most this compound peptides have a specific hinge structure because of the amino acid Glycine .
Chemical Reactions Analysis
Dermaseptins exert a lytic action on various microorganisms and have no considerable hemolytic effect except this compound S4 (DS4) which exhibits a powerful cytotoxic effect . The N terminus of the native peptide was necessary for the antibacterial activity and the anti-proliferative effect of the peptide .
Physical And Chemical Properties Analysis
Dermaseptins are polycationic peptides isolated from the Hylid frogs, with antimicrobial effects against bacteria, parasites, protozoa, viruses in vitro . They are rich in basic amino acids with a high propensity to adopt an α-helical structure in a hydrophobic medium .
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Dermaseptins have shown effectiveness against bacteria, parasites, protozoa, and viruses in vitro, with additional anti-tumor effects demonstrated. However, more research is needed to understand their mechanisms and applicability in humans (Bartels, Dekker, & Amiche, 2019).
- A novel peptide, Dermaseptin-PH, isolated from South American frogs, inhibited the growth of various bacteria and yeast, and displayed broad-spectrum anticancer activities against several cancer cell lines (Huang et al., 2017).
Structural Characteristics
- This compound S9, characterized by a hydrophobic core and cationic termini, displays a unique structure contributing to its potent antibacterial activity (Lequin et al., 2006).
- This compound B2, another variant, assumes different structures depending on the environment, contributing to its antimicrobial effectiveness (Lequin et al., 2003).
Potential Therapeutic Applications
- Dermaseptins from Phyllomedusa oreades and Phyllomedusa distincta show promising anti-Trypanosoma cruzi activity without cytotoxicity to mammalian cells, suggesting potential therapeutic applications (Brand et al., 2002).
- Modified this compound peptides have been studied for potential use in plant protection against microbial diseases, as demonstrated in transgenic potato plants resistant to various pathogens (Osusky et al., 2005).
Antiviral Activity
- Dermaseptins have also shown in vitro antiviral activity against herpes simplex virus type 1, with this compound S4 displaying the strongest effect at micromolar doses (Belaid et al., 2002).
Mechanism of Action
Target of Action
Dermaseptin, also known as this compound S, is a group of α-helical shaped polycationic peptides isolated from Hylid frogs . It exhibits antimicrobial effects against bacteria, parasites, protozoa, and viruses in vitro . In addition to its antimicrobial properties, this compound shows activity against several human cancer types , making it a potential anticancer peptide as well .
Mode of Action
This compound’s mode of action is primarily through direct interactions with the lipid membrane surrounding the target cells, causing its permeabilization and cell lysis . It accumulates rapidly at the cytoplasmic membranes and enters the cytoplasm and the nucleus . In sensitive human tumor cells, this compound is found packed in vesicles at the cell membrane .
Biochemical Pathways
This compound’s anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway plays a crucial role in programmed cell death, and its modulation can significantly impact the growth and survival of cancer cells .
Pharmacokinetics
It’s known that this compound is part of the skin secretions of several hylid frogs . More research is needed to fully understand this compound’s ADME properties and their impact on bioavailability.
Result of Action
This compound exhibits a broad-spectrum of anticancer activities against several cancer cell lines . It has been shown to inhibit the growth of prostatic adenocarcinomas and some pancreatic cancer cell lines . Furthermore, it has been observed to cause significant morphological changes on the surface of treated bacteria .
Action Environment
It’s worth noting that this compound is derived from the skin secretions of hylid frogs, suggesting that it may be adapted to function effectively in diverse and challenging environments .
Future Directions
Biochemical Analysis
Biochemical Properties
Dermaseptin interacts with various biomolecules due to its polycationic nature . The sequence of this compound varies greatly, but due to the presence of lysine residues, all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane .
Cellular Effects
This compound has been found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . It also shows activity against several human cancer types . For example, this compound B2 shows a dose-dependent growth inhibition of prostatic adenocarcinomas .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Both this compound and its synthetic analogue named peptide 14V5K employ a membrane-targeting mechanism to kill Escherichia coli . The most important results show that their oncolytic mechanisms include induction of necrosis via cell membrane lysis, initiation of apoptosis via mitochondrial membrane rupture, and non-membranolytic modes of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects and toxic or adverse effects at high doses are yet to be conducted .
Metabolic Pathways
This compound B2’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway significantly promotes cell proliferation, inhibits autophagy, and enhances cellular metabolism in cancer cells .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-CTKMSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136212-91-4 | |
| Record name | Dermaseptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



